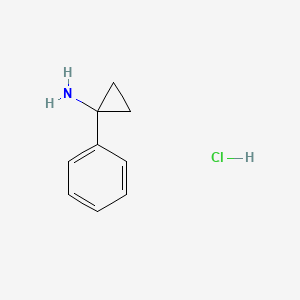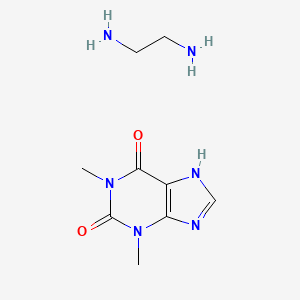
Euphylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A drug combination that contains THEOPHYLLINE and ethylenediamine. It is more soluble in water than theophylline but has similar pharmacologic actions. It's most common use is in bronchial asthma, but it has been investigated for several other applications.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Acute Medication
Euphylline, in its effervescent tablet form (Euphyllin quick 200), has been studied for its pharmacokinetics in treating pulmonary obstructive lung diseases. A comparison with an oral solution (Euphyllin 200 ampoule) in healthy male volunteers showed bioequivalence in terms of absorption rate and extent, as evidenced by similar Cmax and AUC values (Keller et al., 1995).
Metabolic Effects in Hypertension
Research has explored Euphylline's effects on carbohydrate, energy, lipid, and electrolyte metabolism in blood serum and various tissues during pituitrin-induced hypertension in rabbits. The findings include a significant decrease in hypercholesterolemia and hyperlipoproteinemia, along with changes in cholesterol content and enzyme activities in aortal, liver, and heart tissues (Dunaev et al., 1983).
Brain Function and Blood Flow
In studies involving cats with experimental intracerebral hemorrhage, intracarotid infusion of Euphylline was found to normalize EEG readings, enhance local blood flow in brain hemispheres, and affect breathing patterns. This was observed 24-48 hours after treatment, but the efficacy decreased in later periods (Saratikov et al., 1980).
Effect on Radiation Injury
Euphylline has been studied for its role in mitigating radiation injury. In mice subjected to general irradiation, Euphylline administration prolonged life span and protected the kidneys from radiation injury, potentially by aiding in the excretion of toxic products of tissue disintegration (Sokolova & Gorshenina, 1961).
Neurochemical Mechanisms in Cerebrovascular Insufficiency
Euphylline has shown effectiveness in addressing cerebrovascular insufficiency by normalizing cerebral circulation and ammonia concentration in the brain, along with restoring glutamate dehydrogenase activity in acute cerebral ischemia (Mirzoyan & Bekyan, 1979).
Interaction with Antimicrobial Activity
Studies have indicated that Euphylline affects the antimicrobial activity of various antibiotics such as penicillins, cephalosporins, and aminoglycosides, although its exact impact varies with different drugs (Biktimirov & Stepaniuk, 1994).
Eigenschaften
CAS-Nummer |
5768-49-0 |
|---|---|
Produktname |
Euphylline |
Molekularformel |
C9H16N6O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine |
InChI |
InChI=1S/C7H8N4O2.C2H8N2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);1-4H2 |
InChI-Schlüssel |
LHRHXWBJUQKYEL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |
Andere CAS-Nummern |
317-34-0 |
Synonyme |
pulmophyllin (new) pulmophylline (new) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



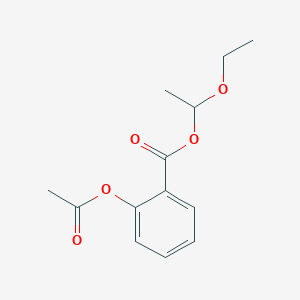
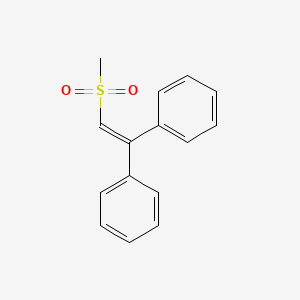
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1205620.png)
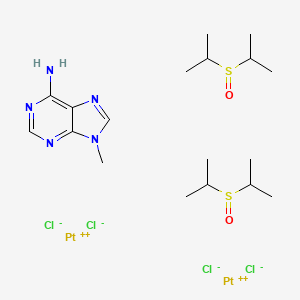
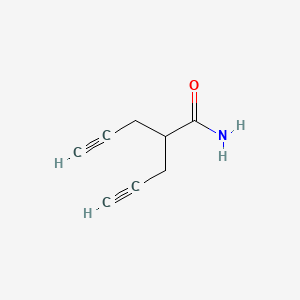
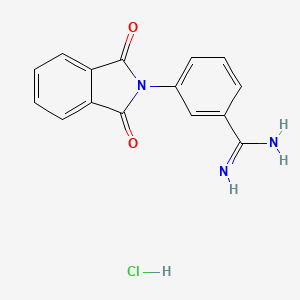
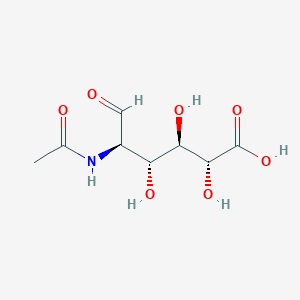
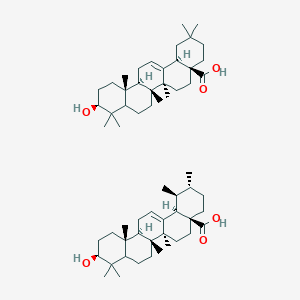
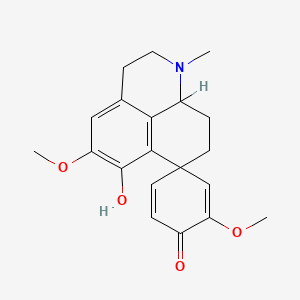
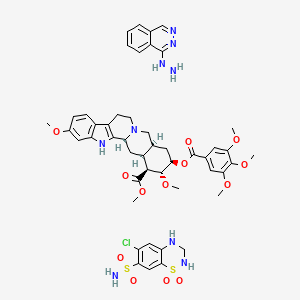
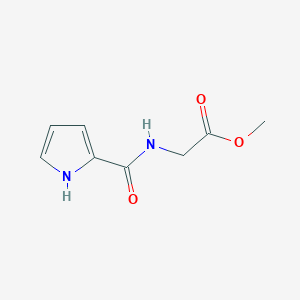
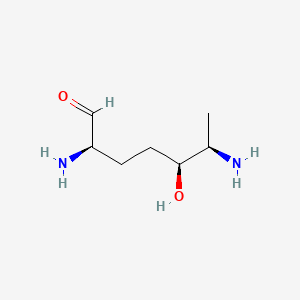
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)
